molecular formula C8H8N2O4 B6198136 3-amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid CAS No. 2728455-71-6

3-amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid

Cat. No.: B6198136
CAS No.: 2728455-71-6
M. Wt: 196.2
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Description

3-amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H8N2O4 This compound is characterized by a pyridine ring substituted with an amino group at the 3-position, a methoxycarbonyl group at the 5-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloropyridine to form 2-chloro-5-nitropyridine. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group, yielding 2-chloro-5-aminopyridine. Subsequent esterification with methanol in the presence of a catalyst such as sulfuric acid produces 2-chloro-5-(methoxycarbonyl)pyridine. Finally, a nucleophilic substitution reaction with ammonia replaces the chlorine atom with an amino group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of both amino and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, facilitating its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-amino-2-carboxypyridine: Lacks the methoxycarbonyl group, which may affect its reactivity and binding properties.

    5-methoxycarbonyl-2-pyridinecarboxylic acid: Lacks the amino group, which may reduce its potential for forming hydrogen bonds.

    2-amino-5-(methoxycarbonyl)pyridine: Similar structure but different substitution pattern, which can influence its chemical behavior.

Uniqueness

3-amino-5-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the specific arrangement of functional groups on the pyridine ring. This arrangement allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research.

Properties

CAS No.

2728455-71-6

Molecular Formula

C8H8N2O4

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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